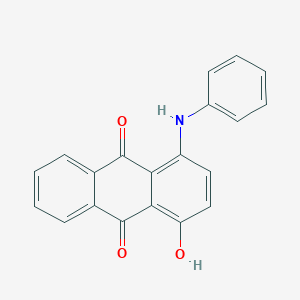
Einecs 240-008-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 240-008-3, also known as 2,4-dichlorophenoxyacetic acid, is a widely used herbicide. It is primarily employed in agricultural settings to control broadleaf weeds. This compound is part of the phenoxy herbicide family and has been extensively studied for its effectiveness and environmental impact.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichlorophenoxyacetic acid typically involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or ethanol.
Industrial Production Methods: Industrial production of 2,4-dichlorophenoxyacetic acid follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
化学反应分析
Types of Reactions: 2,4-dichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenoxyacetic acids.
科学研究应用
2,4-dichlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phenoxy herbicides in various chemical reactions.
Biology: Research on its effects on plant growth and development helps in understanding plant hormone action.
Medicine: Studies on its potential effects on human health and its role as an endocrine disruptor.
Industry: It is used in the formulation of herbicides and in the study of environmental impact and degradation of agricultural chemicals.
作用机制
2,4-dichlorophenoxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It disrupts the normal growth processes of plants by causing uncontrolled cell division and growth, leading to the death of the targeted weeds. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.
相似化合物的比较
2,4,5-trichlorophenoxyacetic acid: Another phenoxy herbicide with similar herbicidal properties but with higher toxicity.
Mecoprop: A phenoxy herbicide used for similar purposes but with a different substitution pattern on the phenol ring.
Dicamba: A benzoic acid derivative with similar herbicidal activity but different chemical structure.
Uniqueness: 2,4-dichlorophenoxyacetic acid is unique due to its specific substitution pattern, which provides an optimal balance between herbicidal activity and environmental impact. Its relatively lower toxicity compared to other phenoxy herbicides makes it a preferred choice in many agricultural applications.
属性
CAS 编号 |
15876-47-8 |
|---|---|
分子式 |
C20H11AlN2O10S3 |
分子量 |
562.5 g/mol |
IUPAC 名称 |
aluminum;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C20H14N2O10S3.Al/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+3/p-3 |
InChI 键 |
LHUJXRCUDUXSCN-UHFFFAOYSA-K |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Al+3] |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Al+3] |
| 15876-47-8 | |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


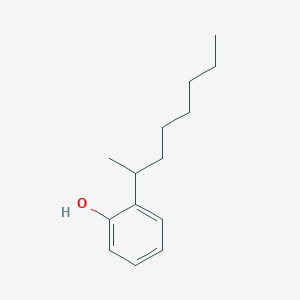

![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)
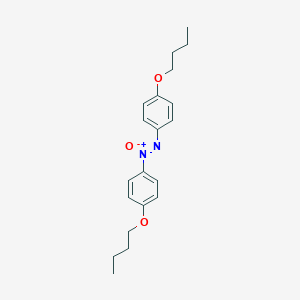
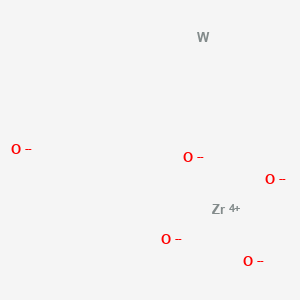
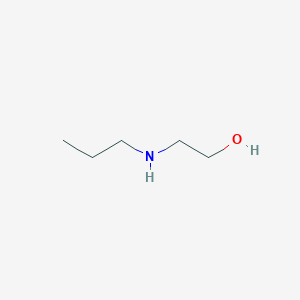

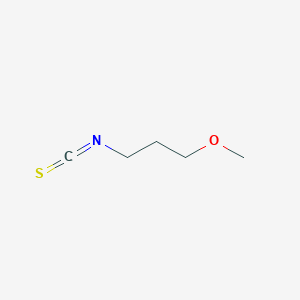
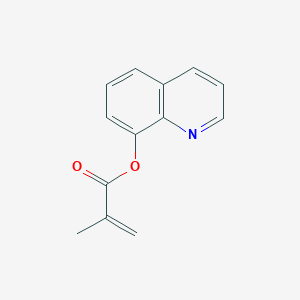
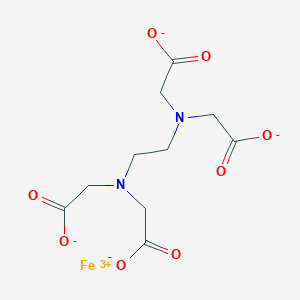
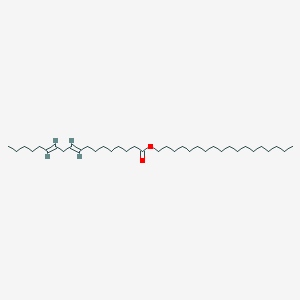
![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)

